molecular formula C21H15F3N4O3 B6555242 6-(4-methoxyphenyl)-2-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 1040643-06-8

6-(4-methoxyphenyl)-2-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B6555242
CAS No.: 1040643-06-8
M. Wt: 428.4 g/mol
InChI Key: MKPMWQHGCTXPRU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxyphenyl group, a trifluoromethylphenyl group, an oxadiazole ring, and a dihydropyridazinone ring. These groups are common in many pharmaceuticals and agrochemicals .


Synthesis Analysis

While the exact synthesis of this compound is not available, trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of such compounds often involves several steps and requires careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. The presence of the trifluoromethyl group could introduce a strong electron-withdrawing effect, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the trifluoromethyl group can participate in various reactions, including trifluoromethylation of carbon-centered radical intermediates .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O3/c1-30-16-7-5-13(6-8-16)17-9-10-19(29)28(26-17)12-18-25-20(27-31-18)14-3-2-4-15(11-14)21(22,23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPMWQHGCTXPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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